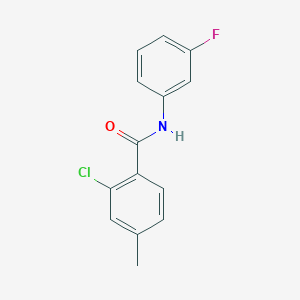
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide, also known as CFM-2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. It belongs to the class of benzamides and is a potent inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel.
Mecanismo De Acción
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide works by binding to the TRPV1 ion channel and preventing its activation by various stimuli such as heat, capsaicin, and acid. This leads to a decrease in the perception of pain and inflammation. 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide has also been shown to modulate the activity of other ion channels such as the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel (Nav1.7).
Biochemical and physiological effects:
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide has been found to be well-tolerated in animal studies and has shown no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide is a potent and selective inhibitor of the TRPV1 ion channel, making it a valuable tool for studying the role of this ion channel in pain and inflammation. However, its potency and selectivity may also limit its use in other ion channel studies. 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide may also have off-target effects on other proteins, which should be taken into consideration in experimental design.
Direcciones Futuras
For research include optimizing the synthesis of 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide to improve its potency and selectivity, studying its pharmacokinetics and pharmacodynamics in humans, and evaluating its efficacy in clinical trials. 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide may also be used as a lead compound for the development of novel TRPV1 inhibitors with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases such as chronic pain, inflammation, and cancer. It has been shown to inhibit the TRPV1 ion channel, which is involved in the perception of pain and inflammation. 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-5-6-12(13(15)7-9)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJIBYPELAMNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-fluorophenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)